molecular formula C12H13BrN4O4S B3017728 6-amino-N-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 869076-90-4

6-amino-N-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B3017728
CAS No.: 869076-90-4
M. Wt: 389.22
InChI Key: BRUABWMQUJOSJJ-UHFFFAOYSA-N
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Description

6-amino-N-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a sulfonamide group, and a bromophenyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

4-amino-N-(4-bromophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O4S/c1-16-10(14)9(11(18)17(2)12(16)19)22(20,21)15-8-5-3-7(13)4-6-8/h3-6,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUABWMQUJOSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can be achieved through a multi-step process. One efficient method involves a one-pot three-component reaction starting from 6-amino-N,N-dimethyluracil, phenylisothiocyanate or phenylisocyanate, and aromatic aldehydes in the presence of polyethylene glycol-bound sulfonic acid as a catalyst in water as solvent . This method is advantageous due to its high atom efficiency, good selectivity, and environmentally benign conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the sulfonamide moiety.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or reduced sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-amino-N-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-N-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The presence of the bromophenyl group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    6-amino-N,N-dimethyluracil: A precursor in the synthesis of the target compound.

    Phenylisothiocyanate: Another precursor used in the synthetic route.

    4-bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.

Uniqueness

The uniqueness of 6-amino-N-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and bioavailability, while the bromophenyl group contributes to its binding affinity for molecular targets.

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